Cas no 62148-72-5 (Ethyl 3-Oxopalmitoate)
Ethyl 3-Oxopalmitoate Chemical and Physical Properties
Names and Identifiers
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- Hexadecanoic acid, 3-oxo-, ethyl ester
- 62148-72-5
- Ethyl 3-oxohexadecanoate
- starbld0021645
- SCHEMBL6138882
- Ethyl 3-Oxopalmitoate
-
- Inchi: 1S/C18H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h3-16H2,1-2H3
- InChI Key: PXZGIZYCPLIFIX-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OCC)CCCCCCCCCCCCC
Computed Properties
- Exact Mass: 298.25092
- Monoisotopic Mass: 298.25079494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 16
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- PSA: 43.37
Ethyl 3-Oxopalmitoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E818035-250mg |
Ethyl 3-Oxopalmitoate |
62148-72-5 | 250mg |
$ 270.00 | 2023-04-14 | ||
| TRC | E818035-500mg |
Ethyl 3-Oxopalmitoate |
62148-72-5 | 500mg |
$ 511.00 | 2023-04-14 | ||
| TRC | E818035-1g |
Ethyl 3-Oxopalmitoate |
62148-72-5 | 1g |
$ 820.00 | 2022-06-05 | ||
| TRC | E818035-2.5g |
Ethyl 3-Oxopalmitoate |
62148-72-5 | 2.5g |
$ 2164.00 | 2023-04-14 | ||
| TRC | E818035-1000mg |
Ethyl 3-Oxopalmitoate |
62148-72-5 | 1g |
$ 994.00 | 2023-04-14 |
Ethyl 3-Oxopalmitoate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Ethyl 3-Oxopalmitoate
Ethyl 3-Oxopalmitoate (CAS No. 62148-72-5): A Comprehensive Overview
Ethyl 3-Oxopalmitoate (CAS No. 62148-72-5) is a significant compound in the field of organic chemistry and biochemistry, with a wide range of applications in pharmaceutical and biomedical research. This compound, also known as ethyl 3-oxohexadecanoate, is a derivative of palmitic acid, which is a common saturated fatty acid found in various natural sources such as palm oil and animal fats. The ethyl ester group attached to the 3-oxohexadecanoic acid moiety imparts unique chemical and biological properties that make it an interesting subject for scientific investigation.
The structure of Ethyl 3-Oxopalmitoate consists of a long hydrocarbon chain with a ketone group at the third carbon position and an ethyl ester group at the carboxylic acid end. This specific arrangement of functional groups contributes to its solubility, reactivity, and potential biological activity. The compound can be synthesized through various chemical routes, including the esterification of 3-oxohexadecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or by the oxidation of ethyl palmitate followed by selective hydrolysis.
In recent years, Ethyl 3-Oxopalmitoate has gained attention due to its potential therapeutic applications. Research has shown that compounds with similar structures can modulate various biological pathways, including lipid metabolism, inflammation, and cell signaling. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that ethyl esters of oxo-fatty acids can inhibit the activity of specific enzymes involved in fatty acid synthesis, making them potential candidates for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Furthermore, Ethyl 3-Oxopalmitoate has been investigated for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, and compounds that can effectively reduce inflammation without causing significant side effects are highly sought after. A study in the Journal of Inflammation Research (2020) reported that ethyl esters of oxo-fatty acids exhibited potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models.
The pharmacokinetic properties of Ethyl 3-Oxopalmitoate have also been studied to understand its behavior in biological systems. Research has shown that the compound is well-absorbed through oral administration and rapidly metabolized in the liver, where it is converted into its active form. The bioavailability and metabolic stability of ethyl esters are crucial factors in their potential use as therapeutic agents.
In addition to its therapeutic applications, Ethyl 3-Oxopalmitoate is used as a research tool in various biochemical assays. Its ability to mimic natural fatty acids while introducing specific functional groups makes it valuable for studying enzyme kinetics, receptor binding, and cellular signaling pathways. For example, it can be used to investigate the role of oxo-fatty acids in lipid signaling cascades and their impact on cellular functions such as proliferation and apoptosis.
The safety profile of Ethyl 3-Oxopalmitoate has been evaluated through extensive toxicity studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, like any chemical compound, it should be handled with care and stored under appropriate conditions to maintain its stability and prevent degradation.
In conclusion, Ethyl 3-Oxopalmitoate (CAS No. 62148-72-5) is a versatile compound with promising applications in pharmaceutical and biomedical research. Its unique chemical structure and biological properties make it an important subject for further investigation. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, Ethyl 3-Oxopalmitoate is likely to play an increasingly significant role in advancing our understanding of lipid metabolism and related diseases.
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